molecular formula C16H13BrF3NO2 B2559554 2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide CAS No. 1351648-66-2

2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

Cat. No.: B2559554
CAS No.: 1351648-66-2
M. Wt: 388.184
InChI Key: INBLJFVLMFSPLY-UHFFFAOYSA-N
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Description

2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a complex organic compound that features a bromine atom, a trifluoromethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by the introduction of the trifluoromethyl group. The final step involves the formation of the benzamide moiety through an amide coupling reaction. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-3,3,3-trifluoropropene
  • 3-bromo-1,1,1-trifluoropropane
  • 2-bromo-3,3,3-trifluoro-1-propene

Uniqueness

Compared to similar compounds, 2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is unique due to the presence of both a trifluoromethyl group and a benzamide moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrF3NO2/c17-13-9-5-4-8-12(13)14(22)21-10-15(23,16(18,19)20)11-6-2-1-3-7-11/h1-9,23H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBLJFVLMFSPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Br)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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